N-(3,4-dimethylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure This compound is characterized by the presence of a 3,4-dimethylphenyl group and a piperazine moiety linked to a phenylprop-2-en-1-yl group
Preparation Methods
The synthesis of N2-(3,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 3,4-dimethylphenyl group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Linking the phenylprop-2-en-1-yl group: This step may involve coupling reactions such as Heck or Suzuki coupling.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N2-(3,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N2-(3,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N2-(3,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other similar compounds, such as:
N2-(3,4-DIMETHYLPHENYL)-6-(4-METHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: This compound has a similar structure but with a different substituent on the piperazine ring.
N2-(3,4-DIMETHYLPHENYL)-6-(4-PHENYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: This compound has a phenyl group instead of a phenylprop-2-en-1-yl group.
The uniqueness of N2-(3,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H31N7 |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-N-(3,4-dimethylphenyl)-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H31N7/c1-19-10-11-22(17-20(19)2)27-25-29-23(28-24(26)30-25)18-32-15-13-31(14-16-32)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3,(H3,26,27,28,29,30)/b9-6+ |
InChI Key |
DWUPIONCRSVNMN-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Origin of Product |
United States |
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